

Application Notes and Protocols: The Role of Hevein in Latex Allergy Mechanisms

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Compound of Interest

Compound Name: *Hevein*

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These application notes provide a comprehensive overview of the use of **hevein** (Hev b 6.02), a major allergen from *Hevea brasiliensis* (the rubber tree), in studying the mechanisms of latex allergy. This document includes detailed experimental protocols and data presented to facilitate further research and development of diagnostics and therapeutics for latex allergy and associated latex-fruit syndrome.

Introduction to Hevein and Latex Allergy

Natural rubber latex allergy is a significant health concern, particularly for healthcare workers and individuals with spina bifida who have frequent exposure to latex products.^[1] The allergic reactions are primarily Type I hypersensitivity reactions, mediated by Immunoglobulin E (IgE) antibodies that recognize specific latex proteins. **Hevein** (Hev b 6.02) is a 4.7 kDa chitin-binding protein and is considered a major latex allergen.^{[1][2]} It is the N-terminal fragment of its precursor, **prohevein** (Hev b 6.01).^{[3][4]}

Hevein plays a crucial role in the cross-reactivity observed between latex and certain foods, a phenomenon known as latex-fruit syndrome.^{[5][6]} This cross-reactivity is due to the structural homology between **hevein** and **hevein**-like domains (HLDs) found in class I chitinases of various fruits like bananas, avocados, and chestnuts.^{[3][5][7]} Understanding the immunological properties of **hevein** is essential for diagnosing latex allergy, elucidating the mechanisms of cross-sensitization, and developing targeted immunotherapies.

Quantitative Data on Hevein Sensitization and IgE Binding

The following tables summarize key quantitative data from various studies on **hevein**'s role in latex allergy.

Table 1: Prevalence of IgE Sensitization to **Hevein** in Latex-Allergic Individuals

Patient Population	Number of Patients	Percentage with IgE to Hevein	Reference
Healthcare Workers	64	75%	[1]
Spina Bifida Patients	11	27%	[1]
Latex-Allergic Patients	59	58%	[7] [8]
Healthcare Workers (HCW)	118	77% (91/118 with IgE to hevein)	[9]
Spina Bifida (SB)	78	24% (19/78 with IgE to hevein)	[9]
Latex-Allergic Patients	29	83% (IgE to prohevein)	[4]

Table 2: IgE Binding to Recombinant **Hevein** and **Hevein**-like Domains (HLDs)

Allergen	Percentage of Latex-Allergic Sera with IgE Binding (n=59)	Reference
Recombinant Hevein (Hev b 6.02)	58%	[7]
HLD of Latex Chitinase (Hev b 11)	36%	[7]
HLD of Banana Chitinase (Mus a 2)	34%	[7]
HLD of Avocado Chitinase (Pers a 1)	15%	[7]

Table 3: Cross-Reactivity Studies Involving **Hevein**

Study Focus	Key Finding	Reference
IgE Binding to Avocado in Latex-Allergic Individuals	73% of healthcare workers and 100% of spina bifida patients with hevein-specific IgE also had IgE to avocado.	[9]
Inhibition of IgE Binding to Avocado	Pre-incubation with hevein completely inhibited IgE binding to avocado in 64% of sera from latex-allergic patients.	[9]
Inhibition of IgE Binding to Banana Proteins	IgE binding to 32- and 33-kDa banana proteins was completely inhibited by hevein.	[10]
Skin Prick Tests	73% of patients with natural rubber latex allergy had skin prick test reactions to isolated HLDs of avocado and banana.	[11]

Experimental Protocols

This section provides detailed protocols for key experiments used to study **hevein**'s role in latex allergy.

Protocol for IgE Epitope Mapping of Hevein

This protocol is based on the methodology described for identifying B-cell epitopes of the **hevein** preprotein recognized by IgE from latex-allergic patients.[\[12\]](#)

Objective: To identify the specific amino acid sequences (epitopes) on **hevein** that bind to IgE antibodies from latex-allergic individuals.

Materials:

- Derivatized cellulose membranes
- Fmoc-amino acids for peptide synthesis
- Pooled sera from latex-allergic patients
- Pooled sera from non-allergic individuals (negative control)
- Anti-human IgE monoclonal antibodies (e.g., horseradish peroxidase-conjugated)
- Chemiluminescent substrate
- Washing buffers (e.g., TBS-T: Tris-buffered saline with 0.05% Tween 20)
- Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

Procedure:

- **Peptide Synthesis:** Synthesize overlapping decapeptides (with a two-amino acid offset) covering the entire amino acid sequence of the **hevein** preprotein directly on the cellulose membrane.
- **Membrane Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

- Washing: Wash the membrane three times for 10 minutes each with TBS-T.
- Incubation with Patient Sera: Incubate the membrane with a 1:10 dilution of pooled sera from latex-allergic patients in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Repeat the washing step (step 3).
- Incubation with Secondary Antibody: Incubate the membrane with a suitable dilution of anti-human IgE-HRP conjugate in blocking buffer for 2 hours at room temperature.
- Washing: Repeat the washing step (step 3).
- Detection: Add the chemiluminescent substrate to the membrane and image the resulting signals. The spots corresponding to IgE-reactive peptides will emit light.
- Analysis: Identify the amino acid sequences of the positive spots to determine the IgE-binding epitopes.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Hevein-Specific IgE

This protocol is a generalized procedure based on methods used in several studies to quantify **hevein**-specific IgE in patient sera.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Objective: To detect and quantify the levels of IgE antibodies specific to **hevein** in the serum of individuals.

Materials:

- 96-well microtiter plates
- Purified recombinant or natural **hevein**
- Patient serum samples
- Standard human IgE
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

- Washing buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Biotinylated anti-human IgE antibody
- Streptavidin-horseradish peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2 M H₂SO₄)
- Microplate reader

Procedure:

- Coating: Coat the wells of a microtiter plate with 100 µL of **hevein** solution (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
- Washing: Wash the plate three times with washing buffer.
- Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
- Washing: Repeat the washing step (step 2).
- Sample Incubation: Add 100 µL of diluted patient sera (typically 1:10 in blocking buffer) to the wells. Include a standard curve using known concentrations of human IgE and negative control sera. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step (step 2).
- Detection Antibody Incubation: Add 100 µL of biotinylated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step (step 2).
- Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

- Washing: Repeat the washing step (step 2).
- Substrate Reaction: Add 100 μ L of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Stop the reaction by adding 50 μ L of stop solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of **hevein**-specific IgE in the patient samples by interpolating from the standard curve.

Protocol for Mast Cell Degranulation Assay

This protocol outlines a general method to assess the ability of **hevein** to induce degranulation in mast cells, a key event in the allergic cascade.[\[13\]](#)[\[14\]](#)

Objective: To determine if **hevein** can trigger the release of inflammatory mediators from mast cells sensitized with IgE from latex-allergic patients.

Materials:

- Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Serum from latex-allergic patients with high titers of **hevein**-specific IgE
- Purified **hevein**
- Tyrode's buffer
- Triton X-100 (for total release control)
- β -hexosaminidase substrate (p-nitrophenyl-N-acetyl- β -D-glucosaminide)
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
- 96-well plates

Procedure:

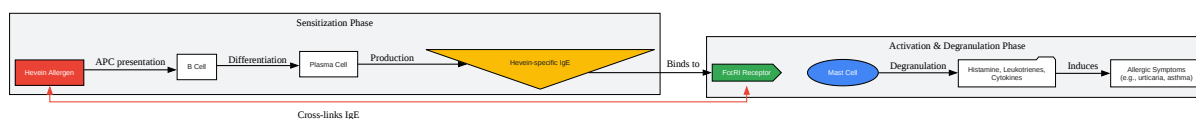
- Cell Culture and Sensitization:
 - Culture RBL-2H3 cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
 - Sensitize the cells by incubating them with serum from latex-allergic patients (diluted 1:10 to 1:50 in culture medium) for 24 hours. This allows the **hevein**-specific IgE to bind to the FcεRI receptors on the mast cells.
- Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
- Degranulation Induction:
 - Add 100 μL of various concentrations of purified **hevein** (e.g., 0.1, 1, 10, 100 ng/mL) in Tyrode's buffer to the wells.
 - Include a negative control (spontaneous release) with Tyrode's buffer only.
 - Include a positive control (total release) by adding 0.1% Triton X-100 to lyse the cells.
 - Incubate the plate for 1 hour at 37°C.
- β-Hexosaminidase Assay:
 - Centrifuge the plate at 300 x g for 5 minutes.
 - Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.
 - Add 50 μL of the β-hexosaminidase substrate solution to each well.
 - Incubate for 1-2 hours at 37°C.
- Measurement: Stop the reaction by adding 150 μL of stop solution and read the absorbance at 405 nm.

- Data Analysis: Calculate the percentage of β -hexosaminidase release for each condition using the following formula:
 - % Degranulation = $[(\text{Sample Absorbance} - \text{Spontaneous Release Absorbance}) / (\text{Total Release Absorbance} - \text{Spontaneous Release Absorbance})] \times 100$

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows in **hevein**-related allergy research.

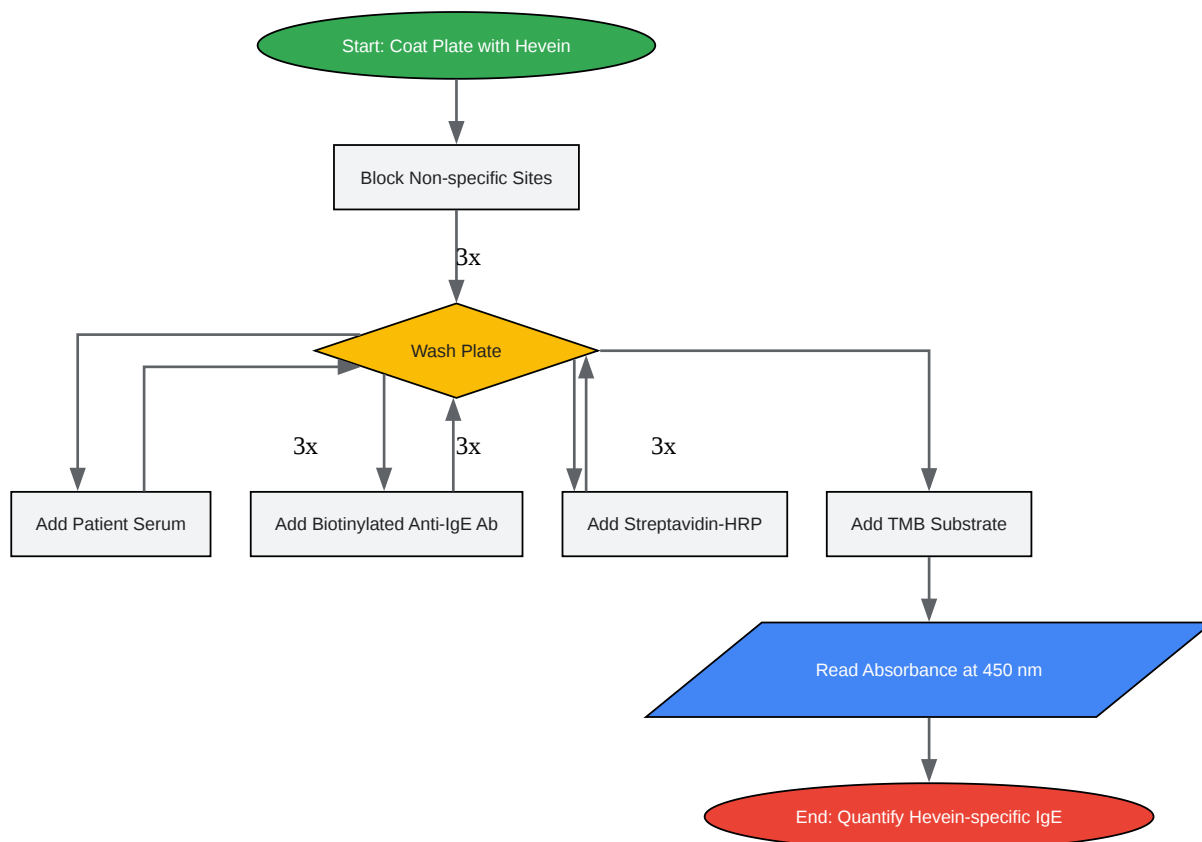
Hevein-Induced IgE-Mediated Mast Cell Degranulation Pathway



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Caption: IgE-mediated mast cell degranulation pathway initiated by the **hevein** allergen.

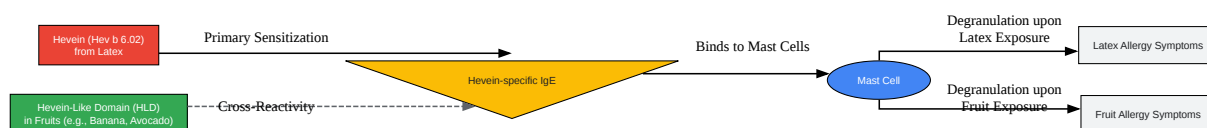
Experimental Workflow for ELISA



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Caption: Workflow for detecting **hevein**-specific IgE using an Enzyme-Linked Immunosorbent Assay.

Cross-Reactivity Mechanism in Latex-Fruit Syndrome



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Caption: Mechanism of cross-reactivity between latex **hevein** and fruit HLDs in latex-fruit syndrome.

These application notes and protocols are intended to serve as a valuable resource for the scientific community engaged in allergy research and drug development. The provided data, methodologies, and visual aids offer a solid foundation for further investigations into the intricate mechanisms of latex allergy and the development of improved diagnostic and therapeutic strategies.

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